2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile
Description
2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C14H10N4O and a molecular weight of 250.262 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It features a benzotriazole moiety linked to a benzonitrile group through a methoxy bridge, making it an interesting subject for various chemical and biological studies.
Properties
CAS No. |
876946-39-3 |
|---|---|
Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(benzotriazol-1-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C14H10N4O/c15-9-11-5-1-4-8-14(11)19-10-18-13-7-3-2-6-12(13)16-17-18/h1-8H,10H2 |
InChI Key |
STWSPKZWVWWMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile typically involves the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and the high yield of the desired product. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature .
Chemical Reactions Analysis
2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile can be compared with other benzotriazole derivatives, such as:
1H-1,2,3-Benzotriazole: A simpler compound with similar corrosion-inhibiting properties.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline:
The uniqueness of this compound lies in its specific structure, which combines the properties of benzotriazole and benzonitrile, making it a versatile compound for various research and industrial applications.
Biological Activity
2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article delves into its biological properties, including its antimicrobial, anticancer, and other pharmacological effects based on various studies and findings.
Chemical Structure and Properties
The compound features a benzotriazole moiety linked to a benzonitrile group via a methoxy group. This structural configuration is significant for its biological activity due to the potential for π–π stacking interactions and hydrogen bonding with biological targets.
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have highlighted the effectiveness of related compounds against several bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups enhances this activity, suggesting that structural modifications can significantly influence efficacy .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 50 μg/mL |
| 15a | Bacillus subtilis | 25 μg/mL |
| 15d | Pseudomonas fluorescens | 12.5 μg/mL |
Anticancer Properties
Benzotriazole derivatives have also been investigated for their anticancer properties. A study indicated that certain benzotriazole compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .
Case Study: Anticancer Activity
In vitro studies demonstrated that a derivative similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values ranged from 10 to 30 μM, depending on the cell type and exposure duration.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of benzotriazole derivatives. Compounds have shown mild to moderate anti-inflammatory effects in various assays, indicating their potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can modulate receptor activities through competitive or non-competitive inhibition.
These interactions disrupt normal biochemical pathways, leading to therapeutic effects such as reduced microbial growth or inhibited tumor cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
